Dicyclomine vs. Atropine: Dual Mechanism and Reduced Systemic Anticholinergic Burden Quantified
Dicyclomine exhibits a quantifiable dual mechanism absent in atropine. In isolated guinea pig ileum, dicyclomine antagonizes both bradykinin- and histamine-induced spasms (direct musculotropic effect), whereas atropine shows no effect on these agonists [1]. In vivo studies in cats and dogs demonstrated that dicyclomine is equally potent against acetylcholine (ACh)- and barium chloride (BaCl₂)-induced intestinal spasm, while atropine is at least 200 times more potent against ACh than BaCl₂ [1]. Mydriatic potency in mice is approximately 1/500 that of atropine; antisialagogue potency in rabbits is approximately 1/300 that of atropine, indicating reduced off-target glandular and ocular effects [1].
| Evidence Dimension | Dual mechanism components and systemic anticholinergic side effect potency |
|---|---|
| Target Compound Data | Equally potent vs ACh and BaCl₂ spasm; 1/8 antimuscarinic potency; 1/500 mydriatic potency; 1/300 antisialagogue potency |
| Comparator Or Baseline | Atropine: ≥200× more potent vs ACh than BaCl₂ spasm; reference standard potency for mydriasis and antisialagogue effects |
| Quantified Difference | Dicyclomine has 1/8 the muscarinic potency, 1/500 the mydriatic potency, and 1/300 the antisialagogue potency of atropine |
| Conditions | In vitro: guinea pig ileum (bradykinin/histamine antagonism); in vivo: cats and dogs (ACh/BaCl₂ intestinal spasm); mice (mydriasis); rabbits (antisialagogue) |
Why This Matters
The direct musculotropic component provides spasmolytic activity independent of muscarinic blockade, while reduced mydriatic and antisialagogue potency supports a more favorable side effect profile for gastrointestinal-targeted applications compared to atropine.
- [1] FDA. Dicyclomine hydrochloride capsule prescribing information (DailyMed). Clinical Pharmacology section. View Source
